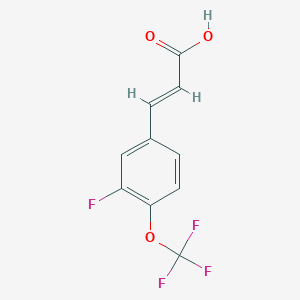

3-Fluoro-4-(trifluoromethoxy)cinnamic acid

Vue d'ensemble

Description

3-Fluoro-4-(trifluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6F4O3 . It is a solid-crystals in physical form . It has a molecular weight of 250.15 .

Molecular Structure Analysis

The IUPAC name for this compound is (2E)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ .Physical And Chemical Properties Analysis

This compound is an off-white crystalline powder . It has a melting point of 94.0 to 97.0 °C . The compound is stable under ambient temperature .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

3-Fluoro-4-(trifluoromethoxy)cinnamic acid is instrumental in synthesizing diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds serve as crucial building blocks in medicinal chemistry and agrochemistry, aiding in the development of novel fluorinated amino acids, anilines, and aliphatic amines (Trofymchuk et al., 2020).

Antineoplastic Properties

Research has shown that certain cinnamic acid dimers, including derivatives of this compound, exhibit higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. These findings suggest a promising avenue for developing novel classes of antineoplastic compounds with enhanced efficacy and reduced adverse effects (Hunke et al., 2018).

Regiochemical Functionalization

The compound plays a critical role in the regiochemical functionalization of aromatic and heterocyclic substrates, enabling the introduction of additional substituents at any unoccupied position. This versatility provides a pathway to create a multitude of new building blocks, potentially useful in therapeutic or pesticidal applications (Schlosser, 2005).

Photodimerization Reactions

Studies on the kinetics of photodimerization reactions of derivatives of trans-cinnamic acid, including this compound, have provided insights into the mechanistic aspects of these reactions. Understanding these kinetics is crucial for developing materials with specific properties and applications (Jenkins et al., 2006).

Medicinal Chemistry Applications

The trifluoromethoxy group, a component of this compound, is increasingly important in medicinal chemistry. It is used in various therapeutic areas, including analgesics, cardiovascular drugs, and anti-infective treatments. The unique properties of this group, such as its electron-withdrawing nature and high lipophilicity, make it a valuable substituent in drug design (Jeschke et al., 2007).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Similar compounds have been used to treat dysproliferative diseases , suggesting that it may target cellular processes involved in cell proliferation.

Mode of Action

Cinnamic acid derivatives are known to terminate radical chain reactions by donating electrons that react with radicals, forming stable products . This suggests that 3-Fluoro-4-(trifluoromethoxy)cinnamic acid may also act as an antioxidant.

Result of Action

Similar compounds have shown sedative hypnotic activity in mice, indicating potent inhibition of spontaneous motility .

Propriétés

IUPAC Name |

(E)-3-[3-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O3/c11-7-5-6(2-4-9(15)16)1-3-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUYHTGYGJGQNY-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3094821.png)

![(2Z)-2-[(4-chlorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3094845.png)